![molecular formula C22H20N2O6S B6568472 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946258-22-6](/img/structure/B6568472.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
“N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound . It is composed of a furan-2-carbonyl group attached to a tetrahydroquinoline, which is further linked to a dihydrobenzodioxine sulfonamide .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of acyl chlorides with heterocyclic amine derivatives . For instance, furan-based derivatives have been synthesized by reacting oxazolone with methanol in the presence of triethyl amine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a furan ring (a five-membered aromatic ring with an oxygen atom), a tetrahydroquinoline (a nitrogen-containing heterocyclic compound), and a dihydrobenzodioxine (a seven-membered ring with two oxygen atoms) linked by carbonyl and sulfonamide groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the furan, tetrahydroquinoline, and dihydrobenzodioxine moieties, as well as the carbonyl and sulfonamide groups. Furan compounds are known to undergo a variety of reactions, including nucleophilic additions, condensation reactions, oxidations, and reductions .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have been inspired to create innovative antibacterial agents using furan-related compounds. These agents play a crucial role in combating microbial resistance, which is a global concern . Notably, the compound has potential antibacterial activity against both gram-positive and gram-negative bacteria.
Anti-Cancer Properties
Furan-based molecules have diverse biological applications, including anticancer effects. While specific studies on the compound are limited, furan derivatives have encouraged the development of new drug agents. Further research could explore its potential as an anticancer agent .
Other Potential Applications
Beyond the mentioned fields, furan compounds have been explored for their anti-protozoal, antiviral, anti-anxiolytic, and anti-aging properties. However, specific data on our compound remains elusive .
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZTYHESYNRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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